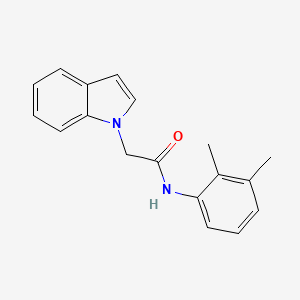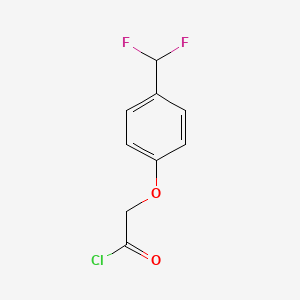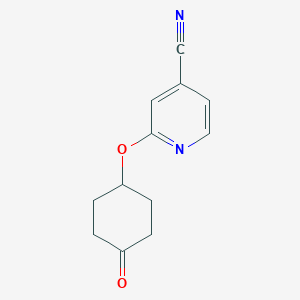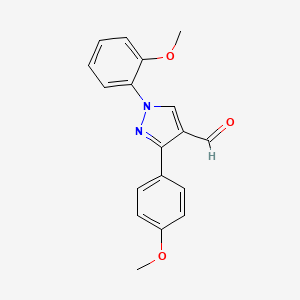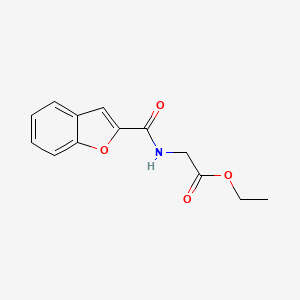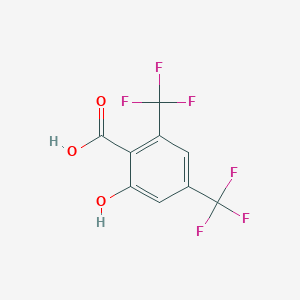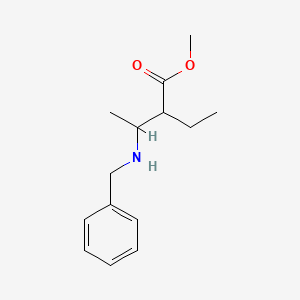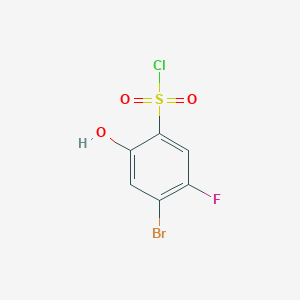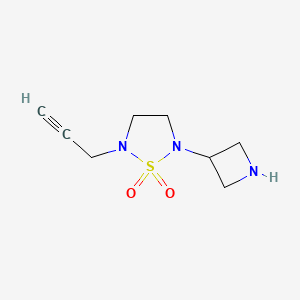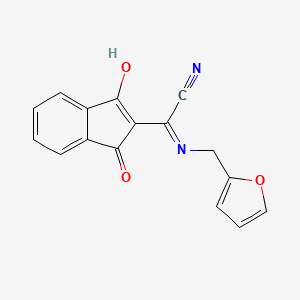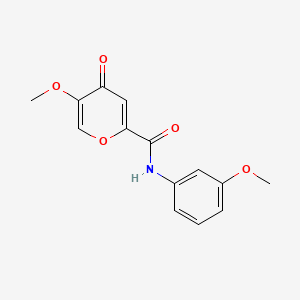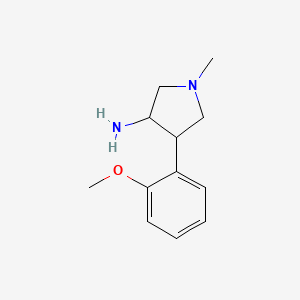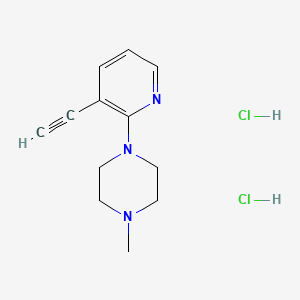
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an ethynyl group at the 3-position and a piperazine ring substituted with a methyl group, forming a dihydrochloride salt. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
准备方法
The synthesis of 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Ethynylpyridine Intermediate: The starting material, 2-bromopyridine, undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to form 3-ethynylpyridine.
Piperazine Substitution: The 3-ethynylpyridine is then reacted with 1-methylpiperazine under basic conditions to form 1-(3-ethynylpyridin-2-yl)-4-methylpiperazine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: The ethynyl group can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The ethynyl group can act as a reactive site for binding to enzymes or receptors, while the piperazine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
相似化合物的比较
Similar compounds to 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride include:
1-(3-Ethynylpyridin-2-yl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
4-Methylpiperazine derivatives: These compounds have similar structural features but may differ in their substitution patterns on the pyridine ring.
Ethynyl-substituted pyridines: These compounds share the ethynyl group but may have different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H17Cl2N3 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC 名称 |
1-(3-ethynylpyridin-2-yl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-3-11-5-4-6-13-12(11)15-9-7-14(2)8-10-15;;/h1,4-6H,7-10H2,2H3;2*1H |
InChI 键 |
IFEDDBJZYNZPKN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C#C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


